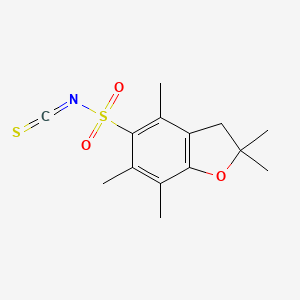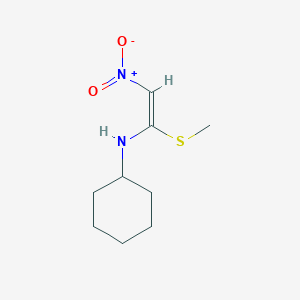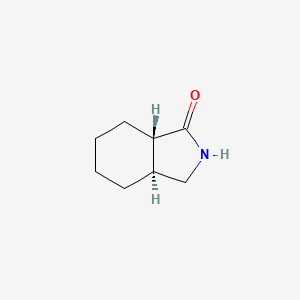
(3AS,7aS)-octahydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7aS)-octahydro-1H-isoindol-1-one is a chemical compound with significant importance in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aS)-octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method includes the catalytic hydrogenation of isoindoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another approach involves the reduction of isoindoline derivatives using sodium borohydride (NaBH4) in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,7aS)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully reduced isoindoline derivatives.
Substitution: Formation of halogenated or alkylated isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
(3AS,7aS)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3AS,7aS)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that inhibit enzymes like angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting cardiovascular protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: A similar compound used in the synthesis of perindopril.
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another derivative with applications in medicinal chemistry.
Uniqueness
(3AS,7aS)-octahydro-1H-isoindol-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals highlights its importance in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m1/s1 |
InChI-Schlüssel |
JKYNCKNIVHDOKU-RQJHMYQMSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)CNC2=O |
Kanonische SMILES |
C1CCC2C(C1)CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)

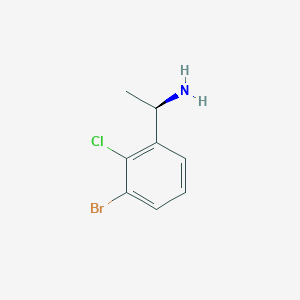
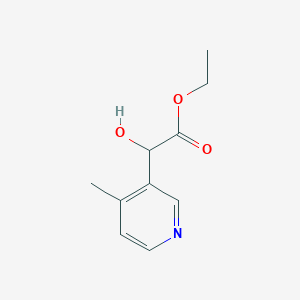
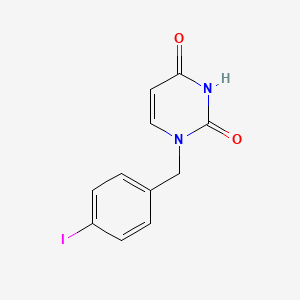
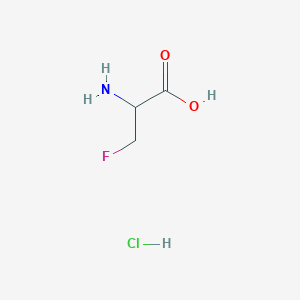
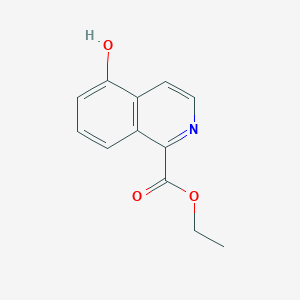
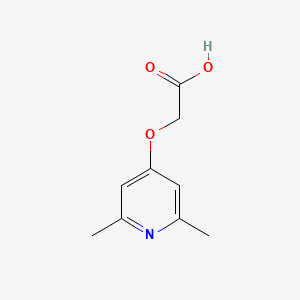
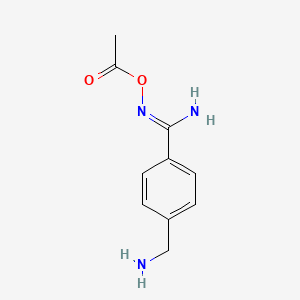
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)

![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
